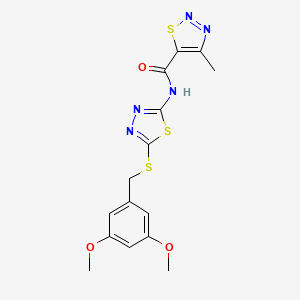

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

説明

特性

IUPAC Name |

N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S3/c1-8-12(26-20-17-8)13(21)16-14-18-19-15(25-14)24-7-9-4-10(22-2)6-11(5-9)23-3/h4-6H,7H2,1-3H3,(H,16,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEGYGFEEPBQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Introduction of the 3,5-dimethoxybenzyl group: This step involves the nucleophilic substitution of the thiadiazole ring with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiadiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.

科学的研究の応用

Anticancer Activity

Numerous studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

Research has demonstrated that compounds with thiadiazole moieties can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action :

- Inhibition of RNA and DNA synthesis.

- Targeting key kinases involved in tumorigenesis.

- Induction of apoptosis in cancer cells.

- Cell Lines Tested :

- Human hepatocellular carcinoma (HepG-2)

- Human lung cancer (A549)

- Prostate cancer (PC3)

- Colon cancer (HT-29)

For instance, a study reported that derivatives of 1,3,4-thiadiazoles were synthesized and tested against multiple human cancer cell lines, showing promising results in inhibiting cell growth compared to standard treatments like doxorubicin .

Antimicrobial Activity

Besides anticancer properties, thiadiazole derivatives have also been investigated for their antimicrobial effects. The structure of the compound allows it to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings

- Antimicrobial Efficacy : Various studies have highlighted that modifications on the thiadiazole nucleus can enhance antibacterial activity. For example:

- Mechanisms of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

The structure of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is critical in determining its biological activity. Studies have shown that:

- Substituents on the thiadiazole ring significantly influence the potency of the compound against various biological targets.

- The presence of specific functional groups enhances both anticancer and antimicrobial activities .

Case Studies

Several case studies have documented the synthesis and evaluation of similar thiadiazole compounds:

- Synthesis and Evaluation :

- Molecular Docking Studies :

作用機序

The mechanism of action of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example:

Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

類似化合物との比較

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physical Properties :

- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) result in lower melting points (132–134°C) compared to electron-donating groups (e.g., benzylthio in 5h, 133–135°C) .

- The target compound’s 3,5-dimethoxybenzylthio group may confer higher solubility than halogenated analogs due to methoxy’s polarity.

The target compound’s 3,5-dimethoxy configuration may offer similar or improved activity, though empirical data are needed. BTP-2 (from –9), while structurally distinct, shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety and exhibits calcium channel modulation, highlighting the pharmacophoric importance of this scaffold .

Synthetic Efficiency :

- The target compound’s synthesis likely follows routes similar to 5e–5m (), involving thiol-alkylation and carboxamide coupling. However, indium-catalyzed methods (as in 8a ) may offer higher yields and milder conditions compared to traditional coupling reagents.

Research Findings and Implications

- Anticancer Potential: The activity of 8a and 8e (66.21% inhibition against BGC-823 cells ) underscores the role of methoxy-substituted aryl groups in cytotoxicity. The target compound’s 3,5-dimethoxybenzyl group may optimize steric and electronic interactions with cancer targets.

- Structural Flexibility : Analogs with trifluoromethylpyrazole (BTP-2) or sulfamoylphenyl (compound 9) substituents demonstrate the scaffold’s adaptability for diverse therapeutic applications .

- Synthetic Challenges : Halogenated derivatives (e.g., 5e, 5j) show moderate yields (74–82%), suggesting that electron-deficient substituents may complicate reaction kinetics .

生物活性

The compound N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class, known for its diverse biological activities. Thiadiazoles have been extensively studied due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold can effectively combat various bacterial and fungal infections. For instance:

- Antibacterial Activity : Several studies have shown that thiadiazole derivatives possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Thiadiazole compounds have also demonstrated antifungal activity, inhibiting growth in species like Candida albicans .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is noteworthy. Various studies have reported moderate to strong cytotoxic effects against different cancer cell lines:

- Cytotoxicity Assays : Compounds derived from 1,3,4-thiadiazole have shown IC50 values in the low micromolar range against several cancer cell lines including breast (MCF-7), lung (A549), and leukemia cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | A549 | 0.52 |

| Compound C | SK-MEL-2 | 4.27 |

The mechanisms through which thiadiazole derivatives exert their biological effects are varied:

- Apoptosis Induction : Some compounds have been shown to induce apoptosis in cancer cells without affecting normal cells, suggesting a selective cytotoxicity .

- Tubulin Interaction : Studies indicate that certain thiadiazole derivatives interact with tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics essential for cell division .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines, a specific compound demonstrated significant inhibition of cell proliferation in breast and lung cancer models. The study utilized the MTT assay to determine cell viability and revealed that the compound's mechanism involved apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antibacterial properties of a series of thiadiazole derivatives against E. coli. The results indicated that modifications at the benzyl position enhanced antibacterial activity significantly compared to unmodified counterparts. This suggests that structural optimization can lead to more effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thiadiazole derivatives like N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Methodology : Synthesis typically involves cyclization of thiosemicarbazides or coupling reactions. For example, thiadiazole rings can form via refluxing thiosemicarbazides with carbon disulfide under basic conditions (e.g., K₂CO₃ in dry acetone) . Cyclization in polar solvents like DMF with iodine and triethylamine is also reported for similar compounds, yielding 1,3,4-thiadiazole cores .

- Key Steps :

- Use of coupling agents (e.g., EDCI) for attaching carboxamide moieties .

- Microwave-assisted synthesis to enhance reaction rates and yields .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity .

- X-ray crystallography to resolve spatial conformation and intramolecular interactions (e.g., hydrogen bonding in thiadiazole derivatives) .

- TLC for reaction monitoring .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, noting pH-dependent activity variations .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Antioxidant : DPPH radical scavenging to evaluate redox properties .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylthio group) influence bioactivity?

- SAR Insights :

- 3,5-Dimethoxybenzylthio : Enhances lipophilicity and membrane permeability, critical for antimicrobial and anticancer activity .

- Methyl group on thiadiazole : Stabilizes the ring structure, potentially reducing metabolic degradation .

- Data Contradictions : Variability in activity may arise from assay conditions (e.g., pH affecting ionization) or substituent electronic effects (e.g., electron-withdrawing groups reducing bioavailability) .

Q. What mechanistic approaches elucidate its interaction with biological targets?

- Methods :

- Molecular docking : To predict binding affinity with enzymes (e.g., thymidylate synthase) or receptors .

- Enzyme inhibition assays : For targets like dihydrofolate reductase (DHFR) or topoisomerase II, using fluorometric/colorimetric substrates .

- Cellular uptake studies : Fluorescence tagging to track intracellular localization .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?

- Troubleshooting :

- Metabolic stability : Assess liver microsomal degradation to identify rapid metabolization issues .

- Solubility optimization : Use co-solvents (e.g., DMSO/PEG) or prodrug strategies to enhance bioavailability .

- Animal models : Compare pharmacokinetics in murine vs. humanized models to address species-specific differences .

Methodological Challenges and Solutions

Q. What strategies improve yield in multi-step syntheses of thiadiazole-carboxamide hybrids?

- Optimization :

- Stepwise purification : Column chromatography after each step to isolate intermediates .

- Catalyst selection : Triethylamine for acid scavenging in coupling reactions .

- Reaction monitoring : Real-time FTIR or HPLC to detect side products .

Q. How are crystallographic data interpreted to resolve intramolecular interactions?

- Approach :

- Analyze hydrogen bonds (e.g., C–H···N) and planarity metrics (r.m.s. deviation <0.2 Å) from X-ray data .

- Compare with computational models (DFT) to validate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。